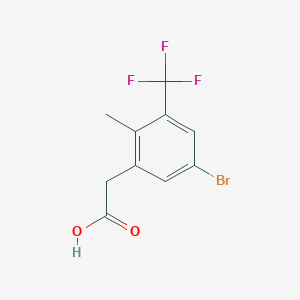

5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid is an organic compound that belongs to the class of aromatic acids It features a bromine atom, a methyl group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Mechanism of Action

Mode of Action

It’s known that similar compounds can participate in reactions such as the suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This suggests that the compound might interact with its targets through similar mechanisms, leading to changes at the molecular level.

Biochemical Pathways

Related compounds have been used in the synthesis of biologically active compounds, including multisubstituted purines and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives . These compounds can affect various biochemical pathways, leading to downstream effects.

Result of Action

Given its potential involvement in the synthesis of biologically active compounds , it could have a variety of effects depending on the specific context and targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-methyl-3-(trifluoromethyl)phenylacetic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium, copper).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Oxidation: Formation of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid.

Reduction: Formation of 5-Bromo-2-methyl-3-methylphenylacetic acid.

Scientific Research Applications

5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-fluorobenzotrifluoride: Similar structure with a fluorine atom instead of a methyl group.

5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid: Similar structure with a carboxylic acid group instead of an acetic acid moiety.

2-Bromo-5-(trifluoromethyl)pyridine: Similar structure with a pyridine ring instead of a phenyl ring.

Uniqueness

5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid is unique due to the combination of its bromine, methyl, and trifluoromethyl substituents on the phenyl ring, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various synthetic and research applications.

Biological Activity

5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10H8BrF3O2

Molecular Weight: 303.07 g/mol

IUPAC Name: 2-(5-bromo-2-methyl-3-(trifluoromethyl)phenyl)acetic acid

CAS Number: 2383520-58-7

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The trifluoromethyl group is known to increase the potency of compounds by enhancing their interaction with target proteins through hydrophobic interactions and electronic effects. This compound may exhibit:

- Inhibition of Enzymatic Activity: Potentially acting on enzymes involved in metabolic pathways.

- Modulation of Receptor Activity: Interacting with receptors to alter signaling pathways.

Antimicrobial Properties

Research indicates that compounds containing bromine and trifluoromethyl groups often display significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential metabolic processes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, providing a potential therapeutic avenue for inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Activity Study

- A study published in Frontiers in Chemistry evaluated various brominated compounds for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed promising activity similar to known antibiotics, suggesting its potential as an antimicrobial agent .

-

Anti-inflammatory Mechanism Exploration

- A research article in MDPI explored the structure-activity relationship (SAR) of trifluoromethyl-containing compounds, highlighting how modifications like bromination could enhance anti-inflammatory effects. The study demonstrated that derivatives with both bromine and trifluoromethyl groups exhibited significant inhibition of inflammatory markers in cellular models .

Comparative Analysis with Similar Compounds

Properties

IUPAC Name |

2-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-5-6(3-9(15)16)2-7(11)4-8(5)10(12,13)14/h2,4H,3H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMLZUNBLICZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1C(F)(F)F)Br)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.